Whitfield's ointment

Descripción

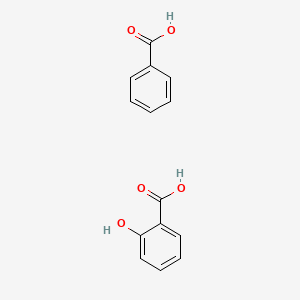

Structure

2D Structure

Propiedades

Número CAS |

78838-00-3 |

|---|---|

Fórmula molecular |

C14H12O5 |

Peso molecular |

260.24 g/mol |

Nombre IUPAC |

benzoic acid;2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H6O3.C7H6O2/c8-6-4-2-1-3-5(6)7(9)10;8-7(9)6-4-2-1-3-5-6/h1-4,8H,(H,9,10);1-5H,(H,8,9) |

Clave InChI |

CUBCNYWQJHBXIY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)C(=O)O)O |

Sinónimos |

Whitfield's Ointment |

Origen del producto |

United States |

Historical Evolution of Formulation and Pharmacological Rationale

Origins and Contribution of Arthur Whitfield to Dermatological Formulations

Arthur Whitfield (1868–1947) was a distinguished English physician and a pivotal figure in the advancement of dermatology as a specialized field cmeindia.inwikipedia.orgwikipedia.orgrcp.ac.ukdbpedia.orgtaylorandfrancis.comnih.govwellcomecollection.org. His academic journey included studies at King's College Hospital in London, followed by postgraduate training in Vienna and Berlin cmeindia.inwikipedia.orgrcp.ac.uk. Upon his return to London, Whitfield held significant positions, notably becoming the first Professor of Dermatology at King's College Hospital cmeindia.inwikipedia.orgrcp.ac.uk. His contributions extended to authoring "A Handbook of Skin Diseases and their Treatment" in 1907 cmeindia.inrcp.ac.uk.

Whitfield's most celebrated contribution to dermatological practice was his pioneering work on athlete's foot, or Tinea pedis, a condition that gained prominence with changing lifestyles in the early 20th century cmeindia.innih.gov. He was among the first to scientifically identify the fungal etiology of this infection and subsequently introduced "Whitfield's Ointment" as a therapeutic intervention cmeindia.inwikipedia.org. His research and clinical practice were instrumental in shifting dermatological treatment from empirical methods towards more evidence-based approaches .

Original and Modified Formulations: Historical Proportions and Composition

The efficacy of this compound is rooted in its carefully balanced composition, primarily featuring benzoic acid and salicylic (B10762653) acid cmeindia.inwikipedia.orgwikipedia.orgtaylorandfrancis.comrwandafda.gov.rwlambsmead.comresearchgate.netdrugstore.ngnewgpc.comapollopharmacy.intga.gov.auijrsms.com. The most widely recognized original formulation typically contains 6% benzoic acid and 3% salicylic acid , presented in a suitable base such as lanolin or petrolatum wikipedia.orglambsmead.comresearchgate.netdrugstore.ngapollopharmacy.in. Some historical accounts also cite a 5% benzoic acid and 3% salicylic acid composition wikipedia.org. The ratio of benzoic acid to salicylic acid in the original formulation is often described as 2:1, a proportion established by Whitfield to optimize the therapeutic benefits of both components researchgate.netjidc.org.

Over time, modifications have been introduced to adapt the formulation for different climates. For instance, a modified this compound (MWO) with a composition of 5% benzoic acid and 5% salicylic acid has been suggested for use in tropical regions, as the higher concentration of salicylic acid may enhance penetration researchgate.netjidc.orgijclinicaltrials.com. The British Pharmaceutical Codex (B.P.C.) later standardized a formulation comprising 6% benzoic acid, 3% salicylic acid, and 91% emulsifying ointment base, aiming to improve consistency and ease of handling .

The pharmacological rationale behind this combination lies in the distinct yet complementary actions of its active ingredients:

Benzoic Acid: Primarily functions as a fungistatic and antiseptic agent, inhibiting the growth of fungi by disrupting their cellular membranes cmeindia.inresearchgate.netapollopharmacy.injidc.org.

Salicylic Acid: Acts as a keratolytic agent, promoting the shedding of the outer layer of the skin (stratum corneum). This action is crucial for enhancing the penetration of benzoic acid into the deeper layers of the skin where the fungal infection may reside cmeindia.inresearchgate.netapollopharmacy.injidc.org.

Table 1: Key Formulations of this compound

| Formulation Type | Benzoic Acid (%) | Salicylic Acid (%) | Base Components | Notes |

| Original (Common) | 6 | 3 | Lanolin, Petrolatum, or similar ointment base | Ratio of Benzoic Acid:Salicylic Acid is 2:1. |

| Original (Variant) | 5 | 3 | (Not specified) | Cited in some historical accounts. |

| Modified (Tropical) | 5 | 5 | Emulsifying ointment base | Developed for tropical climates, potentially enhancing penetration. |

| B.P.C. Standard | 6 | 3 | Emulsifying ointment base (91%) | Standardized for consistency. |

Historical Development of Combination Topical Antifungal Agents

This compound stands as an early and influential example of a combination topical antifungal agent cmeindia.inresearchgate.netjidc.org. Its development occurred during a period when topical treatments for fungal infections were transitioning from non-specific remedies to more targeted agents. Historically, before the advent of specific antifungal drugs, treatments often relied on keratolytics like salicylic acid and antiseptics such as gentian violet or Castellani paint mhmedical.com.

The success of this compound highlighted the therapeutic advantage of combining agents with complementary mechanisms of action. This principle of combining active ingredients to enhance efficacy and broaden the spectrum of activity became a significant trend in topical dermatological treatments. The development of specific antifungal classes, including polyenes (e.g., nystatin, amphotericin B), imidazoles (e.g., clotrimazole (B1669251), miconazole), and later allylamines (e.g., terbinafine), further advanced the field taylorfrancis.commdpi.comresearchgate.netnih.govnih.govbenthamopen.com. While these newer agents offered more targeted antifungal activity, the concept of combination therapy, including the pairing of antifungals with corticosteroids to manage inflammation, also emerged as a strategy to improve treatment outcomes nih.govcdc.gov. However, the historical development of combination therapies also raised awareness of potential issues, such as the risk of contributing to antimicrobial resistance cdc.gov. This compound, by synergistically combining a keratolytic and a fungistatic agent, laid important groundwork for the subsequent evolution of combination topical antifungal therapies.

Constituent Compounds: Pharmaceutical and Mechanistic Properties

Benzoic Acid: Pharmaceutical Aspects and Antimicrobial Properties

Benzoic acid, a simple aromatic carboxylic acid, serves as the principal antifungal agent in Whitfield's ointment. patsnap.com Its utility in dermatology stems from its well-established antimicrobial properties, which are pivotal to its therapeutic function.

Fungistatic Activity

Benzoic acid exhibits significant fungistatic activity, meaning it inhibits the growth and reproduction of fungi without necessarily killing them. medex.com.bdapollopharmacy.in This action is crucial for controlling the proliferation of dermatophytes, the fungi responsible for common skin infections like athlete's foot and ringworm. unilab.com.phnih.gov Research has demonstrated that benzoic acid's effectiveness is concentration-dependent, with higher concentrations leading to greater inhibition of fungal mycelial growth. nih.govresearchgate.net Its antifungal properties have been documented against a variety of fungi, including species of Trichophyton, Epidermophyton, and Microsporum. scirp.org The fungistatic nature of benzoic acid means that eradication of the infection relies on the natural shedding of the infected outer layer of the skin (stratum corneum), a process that is facilitated by the ointment's other active ingredient, salicylic (B10762653) acid. medex.com.bd

pH-Dependent Antimicrobial Mechanism: Cellular and Molecular Basis

The antimicrobial efficacy of benzoic acid is intrinsically linked to the pH of its environment. ijcrt.orgtestbook.com It is most effective in acidic conditions (pH between 2.5 and 4.0). testbook.com The mechanism of action is predicated on the state of the benzoic acid molecule. In its undissociated (non-ionized) form, which is favored in acidic environments, benzoic acid is more lipophilic, allowing it to readily penetrate the lipid-rich cell membranes of microorganisms. patsnap.comijcrt.org

Once inside the microbial cell, where the internal pH is typically near neutral, the benzoic acid molecule dissociates, releasing a proton (H+ ion). nih.gov This influx of protons lowers the intracellular pH, leading to cytoplasmic acidification. patsnap.comijcrt.org The disruption of the internal pH homeostasis interferes with essential metabolic processes and inhibits the function of critical enzymes, ultimately impeding the microorganism's growth and survival. ijcrt.orgnih.gov This pH-dependent mechanism underscores the importance of the acidic nature of this compound for its therapeutic action.

Ancillary Antibacterial Effects

While primarily known for its antifungal properties, benzoic acid also possesses ancillary antibacterial activity. unilab.com.phresearchgate.netmims.com It can inhibit the growth of various bacteria, which is beneficial in preventing secondary bacterial infections that can complicate fungal dermatoses. drugs.com The antibacterial mechanism is similar to its antifungal action, involving the disruption of cellular pH and metabolic functions. researchgate.net Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. akjournals.commedchemexpress.com However, its efficacy against certain bacteria, like Pseudomonas, is considered poor. testbook.com

Salicylic Acid: Pharmaceutical Aspects and Keratolytic Properties

Keratolytic Action and Stratum Corneum Interaction

Salicylic acid is a well-established keratolytic agent, meaning it promotes the loosening and shedding of the outer layer of the skin, the stratum corneum. apollopharmacy.indermnetnz.org It works by softening keratin (B1170402), a key structural protein in the skin, and dissolving the intercellular "cement" that holds corneocytes (skin cells) together. dermnetnz.orgnih.gov This action reduces the cohesion between these cells, facilitating their desquamation (peeling). apollopharmacy.innih.gov

By breaking down the thickened, scaly skin often associated with fungal infections, salicylic acid helps to remove the infected tissue. apollopharmacy.indermnetnz.org Some research suggests that salicylic acid should be considered a "desmolytic" agent, as it disrupts cellular junctions rather than breaking down keratin filaments directly. nih.gov This keratolytic effect is crucial for the successful treatment of hyperkeratotic (thickened skin) conditions.

Enhancement of Active Pharmaceutical Ingredient Penetration

A critical function of salicylic acid in this compound is its ability to enhance the penetration of other active pharmaceutical ingredients, in this case, benzoic acid. dermnetnz.orgontosight.ai By breaking down the barrier of the stratum corneum, salicylic acid creates a more permeable path for benzoic acid to reach the deeper layers of the epidermis where the fungal infection resides. patsnap.commims.com This synergistic relationship between the two acids is a cornerstone of this compound's therapeutic success, as it ensures that the primary antifungal agent can effectively reach its target. patsnap.com

Weak Antifungal and Antibacterial Activity

Benzoic Acid: This compound exhibits both antifungal and antibacterial properties. efda.gov.etpatsnap.comrwandafda.gov.rwrwandafda.gov.rw Its antimicrobial activity is largely dependent on the pH of the environment. who.int Benzoic acid is more effective in its undissociated form, which can readily penetrate the cell membranes of microorganisms. patsnap.com Once inside the cytoplasm, it dissociates, leading to a drop in the intracellular pH. patsnap.com This acidification disrupts essential enzymatic activities and metabolic processes, ultimately inhibiting the growth of and killing the microorganism. patsnap.com Research has shown its inhibitory effects on various fungi, including dermatophytes. asm.orgresearchgate.net The minimum microbiocidal concentrations of benzoic acid have been reported to range from 20 to 1200 mg/L. who.int

Table 1: Antimicrobial Properties of Constituent Compounds

| Compound | Antimicrobial Spectrum | Mechanism of Action |

|---|---|---|

| Benzoic Acid | Antifungal, Antibacterial efda.gov.etpatsnap.comrwandafda.gov.rwrwandafda.gov.rw | Penetrates microbial cell membrane in undissociated form, lowers intracellular pH, disrupting enzymes and metabolic processes. patsnap.com |

| Salicylic Acid | Weak Antifungal, Weak Antibacterial pediatriconcall.commedex.com.bd | Bacteriostatic and fungicidal; may disrupt cellular junctions. efda.gov.etrwandafda.gov.rwrwandafda.gov.rwnih.gov |

Synergistic Interactions of Benzoic and Salicylic Acids within the Formulation

The combination of benzoic acid and salicylic acid in this compound results in a synergistic effect, where the combined therapeutic outcome is greater than the sum of their individual effects. patsnap.comsmolecule.com This synergy is a cornerstone of the ointment's long-standing clinical use.

The primary mechanism behind this synergy lies in the complementary actions of the two acids. Benzoic acid serves as the principal antifungal agent. However, its effectiveness can be limited by the barrier function of the stratum corneum, the outermost layer of the skin. This is where salicylic acid's keratolytic properties become crucial.

Salicylic acid acts as a keratolytic agent, meaning it helps to soften and shed the outer layer of the skin. efda.gov.etpediatriconcall.comsmolecule.comnafdac.gov.ng By promoting the desquamation of the stratum corneum, it effectively removes dead and infected skin cells and, more importantly, enhances the penetration of benzoic acid into the deeper layers of the epidermis where the fungal infection resides. patsnap.comnih.govsmolecule.com This increased penetration allows the benzoic acid to reach the site of infection in higher concentrations, thereby augmenting its antifungal efficacy. patsnap.com

The classic formulation of this compound contains 6% benzoic acid and 3% salicylic acid. efda.gov.etnafdac.gov.ngwikipedia.org This specific two-to-one ratio of benzoic acid to salicylic acid was established to optimize the therapeutic benefits of both components, highlighting a sophisticated understanding of their complementary mechanisms of action. The combination results in a potent fungistatic effect, inhibiting the growth of fungi.

Table 2: Synergistic Actions of Benzoic and Salicylic Acids

| Compound | Primary Role in Synergy | Mechanism of Contribution |

|---|---|---|

| Benzoic Acid | Primary Antifungal Agent | Directly inhibits fungal growth by disrupting cellular processes. patsnap.com |

| Salicylic Acid | Penetration Enhancer (Keratolytic) patsnap.comnih.govsmolecule.com | Promotes shedding of the stratum corneum, allowing for deeper penetration of benzoic acid to the site of infection. patsnap.comsmolecule.com |

Pharmaceutical Formulation Science and Excipient Analysis

Ointment Base Composition and Functional Role

The functional role of an ointment base is to ensure the uniform dispersion of the active pharmaceutical ingredients (APIs), facilitate their release to the skin, and provide desirable physical properties for application. Whitfield's Ointment is traditionally formulated in an emulsifying base, which allows for the incorporation of both aqueous and oleaginous components.

Hydrocarbon bases, also known as oleaginous bases, are a cornerstone in the formulation of many ointments. pharmaguideline.compharmacy180.com They are composed of purified mixtures of semisolid hydrocarbons derived from petroleum. uomustansiriyah.edu.iqphexcom.com

Petrolatum (White Soft Paraffin): This is a widely used ointment base due to its inert and occlusive nature. pharmaguideline.compharmacy180.com Its primary function is to form a water-impermeable film on the skin. This occlusion reduces transepidermal water loss, leading to a hydrating and emollient effect on the stratum corneum. uomus.edu.iq This property is beneficial for dry skin conditions. Petrolatum is chemically inert and compatible with a wide range of drugs. pharmaguideline.com

Paraffins (Liquid and Hard): Liquid paraffin (B1166041) (mineral oil) is often used as a levigating agent to incorporate powdered substances, like the benzoic and salicylic (B10762653) acid in this compound, into the hydrocarbon base. uomus.edu.iqgoogle.com This process wets the powders and reduces particle size, ensuring a smooth, non-gritty final product. pharmacy180.com Hard paraffin can be included to stiffen the ointment base, increasing its viscosity and melting point. pharmaguideline.com

The combination of soft and liquid paraffins allows formulators to achieve a desired consistency that is soft enough to spread easily but firm enough to remain on the application site. slideshare.net

Table 1: Functional Roles of Hydrocarbon Bases

| Component | Primary Function | Secondary Function |

| Petrolatum | Occlusive agent, Emollient | Protective barrier |

| Liquid Paraffin | Levigating agent | Consistency modifier |

| Hard Paraffin | Stiffening agent | Viscosity enhancer |

Emulsifying Agents and Auxiliaries (e.g., Cetostearyl Alcohol, Sodium Lauryl Sulphate)

To improve the washability and cosmetic feel of hydrocarbon bases, emulsifying agents are incorporated. These surface-active agents enable the mixing of immiscible liquids like oil and water to form a stable emulsion. kblcosmetics.comcorneotherapy.org In many formulations of this compound, an "emulsifying wax" is used. kessays.com This wax is typically a combination of cetostearyl alcohol and an anionic surfactant like sodium lauryl sulphate. kessays.comnaturalblog.copharmacytimes.com

Cetostearyl Alcohol: This is a mixture of fatty alcohols, primarily cetyl alcohol and stearyl alcohol. knowde.com It functions as a thickening agent, emulsion stabilizer, and emollient. knowde.com It imparts a creamy texture to the preparation and increases viscosity. naturalblog.co

Sodium Lauryl Sulphate (SLS): SLS is an anionic surfactant that acts as the primary emulsifying agent. pharmacytimes.comulprospector.com It reduces the interfacial tension between the oil and water phases, allowing for the formation of a stable oil-in-water (O/W) emulsion. corneotherapy.org This property makes the ointment miscible with serous discharges and more easily washed from the skin compared to purely oleaginous bases. naturallythinking.com

The combination of these components creates a self-emulsifying base that can absorb a significant amount of water. naturalblog.copharmacytimes.com

The rheology, or flow properties, of a semi-solid preparation is a critical quality attribute that influences its spreadability, retention on the skin, and release of the active drug. netzsch.com Ointments are non-Newtonian, pseudoplastic materials, meaning their viscosity decreases as shear force (e.g., rubbing onto the skin) increases. nih.govrheologylab.comnih.gov

Viscosity Modifiers: In the context of this compound, the excipients in the base itself act as viscosity modifiers. The ratio of liquid paraffin to white soft paraffin and the inclusion of cetostearyl alcohol are primary determinants of the final product's viscosity. americanpharmaceuticalreview.com These ingredients are selected to create a product that is easy to extrude from a tube and spread in a thin, even layer. innovareacademics.in

Rheological Considerations: The desired rheological profile includes a high viscosity at rest to ensure the product remains stable and does not flow from the container, but a lower viscosity during application. pwr.edu.pl The yield stress is another important parameter; it is the minimum force required to initiate flow, which correlates to the initial force needed to spread the ointment. nih.gov Rheological studies are essential during development to ensure consistency between batches and to predict the product's physical behavior during storage and use. nih.gov

Manufacturing Processes and Compounding Methodologies for Semi-Solid Preparations

The manufacturing of semi-solid preparations like this compound can be performed on both a small (compounding) and large scale. The two primary methods employed are incorporation and fusion. slideshare.net

Fusion Method: This method is used when the base contains solids with high melting points, such as cetostearyl alcohol and hard paraffin. uomustansiriyah.edu.iq The process involves melting the components with the highest melting points first on a water bath, followed by the addition of other oleaginous components in descending order of their melting points. youtube.com The mixture is cooled with constant stirring to ensure homogeneity and prevent crystallization. The active ingredients, which are typically heat-sensitive, are added as the base is congealing. slideshare.net

Incorporation (Levigation): This technique is used to add the solid APIs (benzoic acid and salicylic acid) to the prepared ointment base. slideshare.net The powders are first triturated to a fine, uniform particle size. scribd.com A small amount of a levigating agent, such as liquid paraffin, is then added to form a smooth paste. google.com This paste is then gradually incorporated into the ointment base using a spatula on an ointment slab or in a mortar and pestle, ensuring a uniform and grit-free dispersion. youtube.com

On an industrial scale, these processes are conducted in large, jacketed tanks with variable-speed mixers and homogenizers to ensure batch-to-batch consistency and uniform particle dispersion. fagronacademy.us Deaeration steps may also be included to remove entrapped air, which can affect the density, dosage accuracy, and stability of the final product. fagronacademy.us

Table 2: Simplified Manufacturing Steps for this compound

| Step | Process | Description |

| 1 | Melting (Fusion) | Cetostearyl alcohol and paraffins are melted together and stirred until uniform. |

| 2 | Cooling | The melted base is allowed to cool with continuous stirring. |

| 3 | Levigation (Incorporation) | Benzoic acid and salicylic acid powders are mixed with a small amount of liquid paraffin to form a paste. |

| 4 | Mixing | The paste containing the active ingredients is gradually incorporated into the cooling ointment base. |

| 5 | Homogenization | The final mixture is mixed until a smooth, uniform ointment is achieved. |

Pharmacodynamic Mechanisms of Action of the Combined Agents

Cellular and Subcellular Targets of Benzoic Acid in Fungal Pathogens

Benzoic acid exerts its antifungal activity through a multi-pronged approach that targets key cellular and subcellular components of fungal pathogens. A primary mechanism involves the disruption of intracellular pH homeostasis. Benzoic acid, in its un-dissociated form, readily penetrates the fungal cell membrane. Once inside the cytoplasm, it dissociates, leading to a significant decrease in intracellular pH. This acidification critically impairs the function of essential enzymes and disrupts vital metabolic pathways necessary for fungal survival and proliferation patsnap.com.

Further research indicates that benzoic acid can interfere with cellular oxidative stress response systems within fungi, thereby compromising the pathogen's ability to defend itself against cellular damage oup.com. Additionally, studies have demonstrated that benzoic acid can alter the composition and integrity of the fungal cell membrane, leading to increased permeability and subsequent cell damage or lysis nih.govmdpi.com. It has also been observed to inhibit macroautophagy, a critical cellular process that fungi utilize for survival under nutrient-limited conditions nih.gov.

Table 1: Benzoic Acid's Antifungal Mechanisms and Targets

| Mechanism of Action | Cellular/Subcellular Target(s) | Observed Effect |

| Intracellular pH Disruption | Cytoplasm, enzymes | Inhibition of enzyme activity and metabolic processes |

| Membrane Integrity | Cell membrane | Increased permeability, cell damage, cell mortality |

| Oxidative Stress Response | Oxidative stress response systems | Disruption/inhibition of fungal defense mechanisms |

| Macroautophagy Inhibition | Cellular machinery | Inhibition of a survival pathway under nutrient starvation |

| General Antimicrobial | Various cellular components | Antibacterial and antifungal properties |

Biochemical and Morphological Effects of Salicylic (B10762653) Acid on Keratinized Tissues

Salicylic acid functions as a potent keratolytic and desmolytic agent, primarily targeting the structural integrity of keratinized tissues. Its principal action involves softening keratin (B1170402), a major protein component of the stratum corneum, the outermost protective layer of the epidermis termedia.plaspireskin.co.ukdermnetnz.org. This softening is achieved by salicylic acid's ability to disrupt the desmosomes, which are specialized protein complexes responsible for maintaining cell-to-cell adhesion among keratinocytes aspireskin.co.ukmedcraveonline.comdovepress.com.

The dissolution of these intercellular connections leads to a loss of cohesion between corneocytes, facilitating the exfoliation of dead skin cells from the epidermal surface medcraveonline.comdovepress.com. This process is often referred to as desmolysis, highlighting its action on cellular junctions rather than the direct lysis of keratin filaments dovepress.com. Beyond its direct exfoliating effect, salicylic acid has been shown to influence keratinocyte differentiation, potentially by modulating intracellular calcium levels google.com. Furthermore, it exhibits sebostatic properties, meaning it can help regulate sebum production by the sebaceous glands, which is beneficial in managing conditions associated with excess oiliness aspireskin.co.ukdovepress.com.

Table 2: Salicylic Acid's Effects on Keratinized Tissues

| Property/Action | Primary Target(s) | Biochemical/Morphological Effect |

| Keratolytic/Desmolytic | Keratin, Desmosomes | Softens keratin, dissolves intercellular cohesion (desmosomes), leads to exfoliation of corneocytes |

| Keratinocyte Differentiation | Keratinocytes | Influences differentiation processes, increases intracellular calcium |

| Sebostatic | Sebaceous glands | Reduces sebum production |

| Anti-inflammatory | Inflammatory mediators | Reduces inflammation |

| Antiseptic | Microorganisms | Weak antiseptic effect |

Interplay between Keratolysis and Antifungal Activity for Enhanced Permeation and Efficacy

The therapeutic advantage of Whitfield's ointment lies in the synergistic interaction between its two active components. The keratolytic and desmolytic actions of salicylic acid are critical for enhancing the penetration of benzoic acid into the deeper layers of the epidermis, where fungal infections often reside termedia.plaspireskin.co.uk. By breaking down the stratum corneum and dissolving the cellular junctions of the outer epidermis, salicylic acid effectively thins this protective barrier aspireskin.co.ukdermnetnz.orgmedcraveonline.comdovepress.com.

Table 3: Synergistic Action: Keratolysis Enhancing Antifungal Permeation

| Salicylic Acid's Action | Consequence for Benzoic Acid | Overall Outcome |

| Keratin breakdown and desmosome dissolution | Enhanced penetration through the stratum corneum | Improved delivery of benzoic acid to deeper skin layers where fungal infections reside, leading to increased efficacy |

| Removal of outer epidermal layers (exfoliation) | Facilitates passage of active ingredients | More efficient reach of benzoic acid to its cellular targets, enhancing the overall antifungal treatment outcome |

Analytical Methodologies for Quality Control and Characterization

Chromatographic Separation Techniques for Active Pharmaceutical Ingredients and Impurities

Chromatography is fundamental in separating, identifying, and quantifying components in complex mixtures. For Whitfield's ointment, these techniques are vital for distinguishing salicylic (B10762653) acid from benzoic acid and for detecting any related substances or degradation products.

Planar chromatography, specifically Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC), offers a cost-effective and relatively rapid means of separating and analyzing compounds. Salicylic acid and benzoic acid have been successfully separated using these techniques oup.comakjournals.com.

Methodology: In TLC, a sample is applied as a spot on a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate. This plate is then placed in a solvent system (mobile phase), which moves up the plate by capillary action. Components separate based on their differential partitioning between the stationary phase (adsorbent) and the mobile phase.

Applications: TLC can be used to qualitatively assess the purity of salicylic acid and benzoic acid and to detect the presence of impurities. HPTLC, with its improved resolution and sensitivity, allows for more quantitative analysis, including the determination of salicylic acid in pharmaceutical preparations, with validation parameters such as limit of detection (LOD), limit of quantification (LOQ), linearity, recovery, and precision being established akjournals.com. For instance, an HPTLC method for salicylic acid demonstrated linearity in the range of 57–399 ng/zone with a correlation coefficient of 0.999, and recoveries between 96.8–103% akjournals.com.

Gas Chromatography (GC): Gas chromatography is employed for the analysis of volatile and semi-volatile compounds. While salicylic acid and benzoic acid are not highly volatile, GC can be utilized, often after derivatization to increase their volatility acs.orgwho.int. GC is also a standard method for quality control of other related compounds found in topical formulations oup.com.

Methodology: In GC, the sample is vaporized and passed through a column containing a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid or solid phase.

Applications: GC can be used for the quantitative determination of benzoic acid, sometimes requiring extraction and derivatization steps who.int. It is also applied in the quality control of related compounds like methyl salicylate (B1505791) oup.com.

Ion Exchange Chromatography (IEC): Ion exchange chromatography separates compounds based on their charge. As both salicylic acid and benzoic acid are acidic compounds, they can be effectively separated and isolated using anion-exchange chromatography, where the stationary phase carries a positive charge that attracts negatively charged analytes sigmaaldrich.comwisdomlib.orgscitechnol.com.

Methodology: IEC utilizes stationary phases with charged functional groups. Analytes with opposite charges bind to these functional groups. Separation is achieved by eluting the bound analytes with a mobile phase that alters the ionic strength or pH, thereby disrupting the electrostatic interactions.

Applications: IEC is valuable in pharmaceutical analysis for isolating acidic compounds like carboxylic acids sigmaaldrich.com. It plays a crucial role in purifying active pharmaceutical ingredients (APIs) and analyzing impurities, ensuring the quality and safety of drug products wisdomlib.orgresearchgate.netphenomenex.com.

Partition chromatography, including techniques like High-Performance Liquid Chromatography (HPLC) and classical column chromatography, relies on the differential partitioning of analytes between two immiscible liquid phases: a stationary phase and a mobile phase scienceinfo.comtestbook.combyjus.comkromasil.com.

Methodology: In partition chromatography, separation is based on the varying solubilities (partition coefficients) of components in the stationary and mobile phases. The stationary phase is typically a liquid coated onto a solid support, or the liquid itself is immobilized.

Applications: This principle is widely applied in pharmaceutical analysis for separating and purifying compounds. Specifically for salicylic and benzoic acids, partition chromatography, particularly reversed-phase HPLC, is a key technique oup.comnih.govnih.gov. Methods have been developed using columns like C18 with mobile phases comprising acetonitrile, water, and acids to achieve separation and quantification nih.govnih.gov.

Spectrophotometric Determination for Simultaneous Quantification

Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, are valuable for the simultaneous quantification of compounds that absorb UV or visible light, even when their absorption spectra overlap.

A well-established spectrophotometric method allows for the simultaneous determination of benzoic acid and salicylic acid in pharmaceutical preparations, including ointments, by exploiting their distinct UV absorption characteristics scribd.comresearchgate.netscilit.comnih.govamazon.ie.

Methodology: The method involves extracting the active ingredients into a suitable solvent, typically ethanol (B145695) scribd.com. Absorbance measurements are then taken at two specific wavelengths where both compounds absorb, but with different intensities. For benzoic acid and salicylic acid, these wavelengths are commonly 271 nm and 303 nm scribd.comresearchgate.net. Due to spectral overlap, simultaneous quantification is achieved by solving a set of simultaneous equations, using the specific absorbance values of each compound at the chosen wavelengths. Chemometric approaches, such as derivative spectrophotometry or regression analysis, can further enhance the resolution of overlapping spectra amazon.iejhia.ac.keresearchgate.net.

Applications: This technique provides a direct, rapid, and precise assay for both active ingredients. Validation studies have demonstrated good accuracy, precision (within 2%), and high recoveries (e.g., 99.5–101.3% for salicylic acid) comparable to official methods researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC) for Purity, Potency, and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the most versatile and widely adopted technique for the comprehensive analysis of pharmaceutical compounds, offering high resolution, sensitivity, and accuracy for purity, potency, and degradation product analysis.

Methodology: HPLC typically employs a stationary phase (e.g., a C18 silica column) and a mobile phase (a mixture of solvents, often including water, acetonitrile, and buffers or acids) pumped at high pressure. Analytes are separated based on their differential interactions with the stationary and mobile phases. Detection is commonly performed using UV-Vis detectors, often set at wavelengths where the analytes absorb strongly (e.g., 230 nm, 236 nm, 270 nm, or 300 nm) nih.govresearchgate.netbvsalud.org. Gradient elution, where the mobile phase composition changes over time, can be used for complex mixtures or to optimize separation japsonline.comjournaljpri.com.

Applications: HPLC methods are routinely developed and validated for the simultaneous determination of benzoic acid and salicylic acid in ointments and other topical formulations nih.govresearchgate.netbvsalud.orgjournaljpri.com. These methods are crucial for:

Assay and Potency: Quantifying the exact amount of each API present in the formulation.

Purity Testing: Identifying and quantifying any impurities, including starting materials, intermediates, or by-products.

Degradation Product Analysis: Stability-indicating HPLC methods are essential for monitoring the formation of degradation products over time under various storage conditions, ensuring the product's shelf-life and efficacy science.govhumanjournals.com. For instance, methods are designed to separate the primary drug components from impurities, often involving forced degradation studies to demonstrate specificity humanjournals.com.

Method Validation: HPLC methods are rigorously validated according to international guidelines (e.g., ICH) for parameters such as specificity, linearity (e.g., correlation coefficients often >0.995), accuracy (recoveries typically 98-102%), precision (relative standard deviations <2%), LOD, LOQ, and robustness bvsalud.orgjournaljpri.commdpi.comresearchgate.net.

Validation of Analytical Procedures: Specificity, Linearity, Accuracy, Precision, Limits of Detection and Quantification

Ensuring the quality and reliability of pharmaceutical products like this compound necessitates the rigorous validation of analytical methods used for their characterization and quality control. Validation demonstrates that a method is suitable for its intended purpose, providing accurate, precise, and reproducible results. For formulations containing active pharmaceutical ingredients such as salicylic acid and benzoic acid, validation encompasses several key parameters, including specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ), often in accordance with International Council for Harmonisation (ICH) guidelines certified-laboratories.comresearchgate.net.

Specificity

Specificity ensures that the analytical method can accurately measure the analyte in the presence of other components that may be present in the sample, such as excipients, impurities, or degradation products. For this compound, this involves demonstrating that the method can differentiate between salicylic acid and benzoic acid and their respective matrices.

Spectrophotometric Methods: These methods often rely on the distinct UV absorption maxima of salicylic acid and benzoic acid. For instance, wavelengths around 271 nm and 303 nm have been utilized for the simultaneous determination of benzoic acid and salicylic acid, respectively, by solving simultaneous equations scribd.comresearchgate.netresearchgate.netnih.gov. Specificity is confirmed by ensuring that the spectral profiles allow for the resolution of the two compounds, even with overlapping spectra researchgate.netresearchgate.net.

Chromatographic Methods (e.g., HPLC): High-performance liquid chromatography (HPLC) offers superior separation capabilities. Specificity is demonstrated by achieving good resolution between salicylic acid, benzoic acid, and any potential excipients or process-related impurities. Validation involves analyzing samples spiked with known impurities or degradation products to confirm that the method does not exhibit interference at the retention times of the analytes researchgate.netinnovareacademics.inneliti.combiotech-asia.org. Overlaying spectra from different samples can also confirm specificity ijarsct.co.in.

Linearity

Linearity assesses the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing samples at different concentrations and constructing calibration curves.

Spectrophotometric methods have demonstrated linearity for salicylic acid in ranges such as 5-60 µg/mL amazonaws.com and 5-30 µg/mL ijarsct.co.in. For benzoic acid, linearity has been established in ranges like 0.25-15 µg/mL researchgate.net. In combination analyses, salicylic acid has shown linearity from 1-10 µg/mL innovareacademics.in and 600-1500 µg/mL biotech-asia.org.

HPLC methods have reported linearity for salicylic acid in ranges from 30-108 µg/mL researchgate.net, 1-10 µg/mL innovareacademics.in, 10-1000 µg/mL medcraveonline.comresearchgate.net, and a broad range of 0.373-112.019 µg/mL ijprajournal.com, often with correlation coefficients exceeding 0.99 researchgate.netinnovareacademics.inmedcraveonline.comresearchgate.netijprajournal.com.

Table 1: Linearity of Analytical Methods for Salicylic Acid and Benzoic Acid

| Compound | Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Salicylic Acid | UV-Spectrophotometry | 5-60 | Not specified |

| Salicylic Acid | UV-Spectrophotometry | 5-30 | Not specified |

| Salicylic Acid | UV-Spectrophotometry | 1-10 | > 0.99 |

| Salicylic Acid | UV-Spectrophotometry | 600-1500 | 0.9943 |

| Salicylic Acid | HPLC | 30-108 | > 0.99 |

| Salicylic Acid | HPLC | 1-10 | > 0.99 |

| Salicylic Acid | HPLC | 10-1000 | > 0.99 |

| Salicylic Acid | HPLC | 0.373-112.019 | > 0.999 |

| Benzoic Acid | UV-Spectrophotometry | 0.25-15 | Not specified |

| Benzoic Acid | UV-Spectrophotometry | 10-1000 | > 0.99 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies, where a known amount of analyte is added to a sample matrix, and the percentage of the analyte recovered is calculated.

Spectrophotometric methods have shown high accuracy, with recovery studies for salicylic acid and benzoic acid in ointments ranging from 99.9% to 101.3% researchgate.netnih.gov. Recovery studies using the standard addition method have also yielded results within acceptable limits ijarsct.co.in.

HPLC methods have demonstrated accuracy with recovery data typically falling within the acceptance range of 98-102% researchgate.net. For other formulations containing salicylic acid, recovery studies have shown values such as 80-120% innovareacademics.in, >97% ijprajournal.com, and 98.0% biotech-asia.org.

Table 2: Accuracy (Recovery) Studies for Salicylic Acid and Benzoic Acid

| Compound | Analytical Method | Recovery Range (%) |

| Salicylic Acid | UV-Spectrophotometry | 98.40-101.2 |

| Salicylic Acid | UV-Spectrophotometry | Within acceptable |

| Salicylic Acid | HPLC | 98-102 |

| Salicylic Acid | HPLC | 80-120 |

| Salicylic Acid | HPLC | > 97 |

| Salicylic Acid | HPLC | 98.0 |

| Benzoic Acid | UV-Spectrophotometry | 99.9-100.6 |

Precision

Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-assay precision), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory variations).

Repeatability: Spectrophotometric methods have shown good repeatability, with precision values within 2% nih.gov and low relative standard deviation (% RSD) values in intra-day precision studies ijarsct.co.in. For HPLC methods, precision, often expressed as % RSD, has been reported as less than 1% for salicylic acid innovareacademics.inderpharmachemica.com and less than 1% for both salicylic acid and other active ingredients researchgate.net.

Intermediate Precision: Intra-day and inter-day precision studies have consistently demonstrated low % RSD values, indicating the reliability and reproducibility of the methods ijarsct.co.in.

Table 3: Precision (RSD) of Analytical Methods for Salicylic Acid and Benzoic Acid

| Compound | Analytical Method | Precision Type | RSD (%) |

| Salicylic Acid | UV-Spectrophotometry | Within 2% | < 2 |

| Salicylic Acid | UV-Spectrophotometry | Intra-day/Inter-day | Low |

| Salicylic Acid | HPLC | Precision | < 1 |

| Salicylic Acid | HPLC | Precision | < 1 |

| Salicylic Acid | HPLC | Precision | < 1 |

| Benzoic Acid | UV-Spectrophotometry | Within 2% | < 2 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantified. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Spectrophotometric methods have reported LOD for salicylic acid at 1.52 µg/mL and LOQ at 4.60 µg/mL amazonaws.com.

HPLC methods have demonstrated high sensitivity, with LOD and LOQ values for salicylic acid reported as low as 0.09756 µg/mL and 0.2956 µg/mL respectively innovareacademics.in, or even 0.0027 µg/mL and 0.0081 µg/mL turkjps.org. For impurity analysis, LOD and LOQ for salicylic acid have been reported at 0.41 µg/mL and 1.25 µg/mL ijprajournal.com.

Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Salicylic Acid

| Compound | Analytical Method | LOD (µg/mL) | LOQ (µg/mL) |

| Salicylic Acid | UV-Spectrophotometry | 1.52 | 4.60 |

| Salicylic Acid | HPLC | 0.09756 | 0.2956 |

| Salicylic Acid | HPLC | 0.0027 | 0.0081 |

| Salicylic Acid | HPLC | 0.41 | 1.25 |

These validation parameters collectively ensure that analytical methods applied to this compound are robust, reliable, and capable of accurately assessing the quality and composition of the product.

Stability, Degradation Pathways, and Shelf Life Considerations

Accelerated Degradation Studies and Stress Testing Design

Accelerated degradation studies and stress testing are fundamental to pharmaceutical development, providing insights into a drug product's stability under exaggerated conditions that mimic or exceed expected storage environments. These studies help elucidate degradation pathways, identify potential degradation products, and establish a preliminary shelf-life. The International Council for Harmonisation (ICH) guidelines, such as ICH Q1A(R2), provide a framework for these studies, which typically involve exposing the drug substance or product to elevated temperatures, humidity, light, and oxidizing or hydrolytic conditions kkwagh.edu.inupm-inc.comamsbiopharma.comich.orgmemmert.comeuropa.eu. For ointments like Whitfield's, these studies are adapted to account for the semi-solid matrix.

Photolytic Degradation Pathways

Light exposure, particularly UV radiation, can induce photolytic degradation in pharmaceutical products. Benzoic acid can absorb light at wavelengths greater than 290 nm, suggesting susceptibility to direct photolysis by sunlight nih.gov. Salicylic (B10762653) acid is also known to be light-sensitive and can gradually discolor in sunlight europa.eu. Pharmaceutical guidelines, such as ICH Q1B, mandate photostability testing to assess the impact of light on drug substances and products, often using artificial daylight or specific UV lamps europa.euich.orgnih.gov. For ointments, sampling considerations need to account for the semi-solid nature, potentially requiring homogenization or solubilization of samples before analysis ich.orgresearchgate.net. Photodegradation can lead to changes in physical appearance and chemical composition irjponline.org.

Hydrolytic Degradation Under Acidic and Alkaline Conditions

While ointments are primarily non-aqueous, the potential for hydrolysis exists, especially if exposed to moisture or if excipients with hygroscopic properties are present. Salicylic acid is a weak acid with a pKa of approximately 2.97, meaning its ionization and solubility increase with pH researchgate.netlabmuffin.com. Studies on acetylsalicylic acid (aspirin) show that its hydrolysis to salicylic acid and acetic acid is accelerated in alkaline conditions sciforum.net. Although Whitfield's ointment does not typically contain acetylsalicylic acid, this highlights the pH-dependent stability of salicylic acid derivatives. Benzoic acid, with a pKa of 4.20, exists predominantly in its anionic form in neutral or alkaline environments nih.gov. While direct hydrolysis of benzoic acid in a petrolatum base is unlikely, interactions with acidic or alkaline impurities or excipients, if present, could theoretically influence its stability. The petrolatum base itself is generally resistant to hydrolysis petronaftco.comjst.go.jp.

Oxidative Degradation Mechanisms

Oxidation is a common degradation pathway for many organic compounds, including those found in pharmaceutical formulations. Phenolic compounds, such as salicylic acid, can be susceptible to oxidation, potentially leading to the formation of various oxidized products iaea.orgntnu.no. Benzoic acid is generally resistant to oxidation due to its stable aromatic ring structure petronaftco.com. However, impurities or excipients within the ointment could potentially catalyze oxidative processes. For instance, the synthesis of benzoic acid can involve oxidation processes that yield by-products like benzaldehyde (B42025) and benzyl (B1604629) alcohol fao.org. Understanding the potential for oxidation is crucial for selecting appropriate packaging and, if necessary, incorporating antioxidants into the formulation, although this is less common in simple ointments like Whitfield's.

Identification and Characterization of Degradation Products

Identifying and characterizing degradation products is a critical aspect of stability testing. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to detect, quantify, and identify impurities and degradation products upm-inc.comich.orgdowdevelopmentlabs.com. For salicylic acid, studies on its degradation via oxidation processes have identified various dihydroxybenzoic acid derivatives, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid iaea.orgntnu.nomdpi.com. Benzoic acid degradation can yield products like benzaldehyde, benzyl alcohol, and benzyl benzoate (B1203000) fao.org. Validated stability-indicating analytical methods are essential to ensure that the methods used can accurately separate and quantify the active ingredients from their degradation products ich.orgresearchgate.netirjponline.orgdowdevelopmentlabs.com.

Pre Clinical and Mechanistic Investigations of Antifungal Activity

In vitro Antifungal Efficacy Studies of Whitfield's Ointment and its Components

This compound, through its active components salicylic (B10762653) acid and benzoic acid, exhibits antifungal activity. In vitro studies indicate that benzoic acid, a key constituent, can suppress the growth of dermatophytes and certain yeast species when applied at appropriate concentrations caringsunshine.com. While specific minimum inhibitory concentration (MIC) data for this compound against particular dermatophytes, such as Trichophyton mentagrophytes, is not extensively detailed in the reviewed literature, the general fungistatic action of its components has been documented researchgate.net. Topical keratolytics like this compound are recognized as useful adjuncts, particularly in managing conditions such as moccasin-type tinea pedis, when used in conjunction with other topical antifungal treatments amazonaws.com. However, it is also noted that agents like this compound have largely been superseded by more specific antifungal agents, suggesting a potentially lower or less targeted efficacy compared to contemporary treatments nih.gov.

Table 1: Reported Antifungal Efficacy of this compound Components Against Dermatophytes

| Dermatophyte Species | This compound/Components | Reported Efficacy |

| Dermatophytes (general) | Benzoic Acid | Suppresses growth caringsunshine.com |

| Dermatophytes (general) | This compound | Fungistatic action researchgate.net |

| Dermatophytes (general) | This compound | Useful adjunct with topical antifungals amazonaws.com |

Research has explored the potential for synergistic effects when the components of this compound are combined with other therapeutic agents. For instance, the combination of sodium benzoate (B1203000), a salt of benzoic acid, with sorbic acid has demonstrated an enhancement of antifungal efficacy against Rhizopus stolonifer consensus.app. Furthermore, studies suggest that a modified this compound, when administered concurrently with oral griseofulvin (B1672149), may exhibit synergistic antifungal activity researchgate.net. These findings underscore the potential for combined therapeutic strategies to amplify antifungal outcomes, often evaluated through methodologies such as checkerboard assays designed to identify synergistic interactions google.com.

Table 2: Reported Synergistic and Enhanced Antifungal Effects

| Combination | Model/Organism | Reported Effect |

| Sodium Benzoate + Sorbic Acid | Rhizopus stolonifer | Enhanced antifungal efficacy consensus.app |

| Modified this compound + Oral Griseofulvin | Dermatophytosis | Synergistic antifungal activity researchgate.net |

Comparative Mechanistic Studies with Other Topical Agents (e.g., azoles, undecylenates)

The antifungal mechanisms of action for this compound's constituents, salicylic acid and benzoic acid, differ from those of established antifungal classes such as azoles and allylamines. Organic acids, including both salicylic acid and benzoic acid, are understood to exert their antifungal effects through interactions with non-specific components of the fungal cell membrane nih.gov. Benzoic acid, in particular, has been shown to suppress the activity of microbial cell respiratory enzyme systems, exhibit strong inhibition of condensation reactions like those involving acetylcoenzyme, and interfere with phosphofructokinase activity, thereby disrupting glycolytic pathways google.commdpi.comnih.gov. The mechanism of benzoic acid may also involve a reduction in cellular energy or direct disruption of cell membranes and metabolic processes nih.gov. Additionally, benzoic acid treatment has been observed to compromise mycelial morphology and cellular ultrastructure, leading to increased cell mortality via enhanced membrane permeability mdpi.com. Salicylic acid also contributes to antifungal activity through interactions with cell membranes nih.gov.

In contrast, azole antifungals, exemplified by agents like ketoconazole (B1673606) and itraconazole (B105839), primarily function by inhibiting ergosterol (B1671047) biosynthesis, specifically targeting the C-14 demethylation stage of the pathway nih.govjipbs.comijdvl.com. Allylamines, such as terbinafine (B446), operate by inhibiting squalene (B77637) epoxidase, an action that disrupts fungal cell membrane integrity and halts sterol synthesis jipbs.comijdvl.com. Undecylenic acid, another organic acid, also demonstrates antifungal activity through interaction with cell membrane components nih.gov. While benzoic acid is generally considered less potent than azoles and allylamines caringsunshine.com, its mechanisms of action are distinct, focusing on cellular metabolism and membrane integrity rather than specific enzymatic pathways like ergosterol synthesis.

Table 3: Comparative Mechanisms of Action of Antifungal Agents

| Agent Class/Component | Mechanism of Action | Primary Target |

| This compound | ||

| Salicylic Acid | Interacts with non-specific cell membrane components nih.gov. | Cell membrane |

| Benzoic Acid | Suppresses respiratory enzyme system activity; inhibits condensation reactions (e.g., acetylcoenzyme); inhibits phosphofructokinase; disrupts cell membrane/metabolism google.commdpi.comnih.gov. | Respiratory enzymes, metabolic pathways, cell membrane |

| Azoles (e.g., Ketoconazole, Itraconazole) | Inhibits ergosterol biosynthesis (C-14 demethylation stage) nih.govjipbs.comijdvl.com. | Ergosterol synthesis pathway |

| Allylamines (e.g., Terbinafine) | Inhibits squalene epoxidase; disrupts cell membrane integrity; halts sterol synthesis jipbs.comijdvl.com. | Squalene epoxidase, sterol synthesis pathway |

| Undecylenic Acid | Interacts with non-specific cell membrane components nih.gov. | Cell membrane |

Compound List:

Salicylic Acid

Benzoic Acid

Griseofulvin

Sorbic Acid

Ketoconazole

Itraconazole

Terbinafine

Undecylenic Acid

Azoles (class)

Allylamines (class)

Considerations of Antimicrobial Resistance Mechanisms

Documented and Potential Fungal Resistance to Benzoic Acid and Salicylic (B10762653) Acid

The primary mechanism of action for weak organic acids like benzoic acid involves the diffusion of the undissociated form of the acid across the fungal cell membrane. journals.co.za Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acid anions. This process leads to intracellular acidification and the accumulation of toxic anions, which can disrupt metabolic reactions, inhibit enzymes, and ultimately impede fungal growth. capes.gov.brairccse.com

Acquired resistance to benzoic acid is influenced by the specific microorganism and its environment. capes.gov.br Some fungi have demonstrated an innate or developed ability to counteract the effects of benzoic acid. For instance, studies on various plant pathogenic fungi have shown differing levels of susceptibility. In one study, Fusarium moniliforme was identified as the most resistant fungus among several tested species, showing growth even at higher concentrations of benzoic acid. ijans.orgresearchgate.net In contrast, Fusarium sambucinum was found to be the most susceptible. ijans.orgresearchgate.net Another study noted that Rhizoctonia solani was particularly resistant compared to other fungi. ijans.org

Research has identified specific mechanisms of resistance in yeasts. Some spoilage yeasts can adapt to weak acid preservatives by reducing the diffusion of the acid across their plasma membrane. journals.co.za A key documented resistance mechanism involves the action of efflux pumps, which are membrane proteins that actively transport harmful substances out of the cell. journals.co.za In the yeast Saccharomyces cerevisiae, the ATP-binding cassette (ABC) transporter Pdr12p is known to be involved in conferring resistance to several weak acids, including benzoate (B1203000), by actively extruding the acid anions from the cytoplasm. nih.govresearchgate.netjournalijar.com The expression of the gene encoding this transporter is induced by the presence of these acids. researchgate.net Another transporter, Tpo1, has also been shown to contribute to benzoic acid resistance in S. cerevisiae. nih.gov

Salicylic acid's role in fungal interactions is complex. While it is known for its keratolytic effect, which helps to remove infected skin, its direct antifungal activity is considered weak. ijdvl.comnih.gov Some studies suggest that salicylic acid is unlikely to induce resistance because it does not directly target the fungus. ijdvl.com However, other research indicates that fungi can develop resistance to salicylic acid. In S. cerevisiae, resistance to salicylic acid has been linked to a mutation in the YRR1 gene, which is a transcription factor that regulates the expression of efflux pumps involved in pleiotropic drug resistance. nih.gov This mutation leads to the overexpression of several efflux pump genes, resulting in increased extrusion of the acid from the cells. nih.gov

Furthermore, some fungi can metabolize and degrade salicylic acid, effectively neutralizing its impact. For example, Aspergillus niger and Sclerotinia sclerotiorum are capable of degrading salicylic acid into catechol. frontiersin.org This metabolic capability represents a form of resistance by detoxification.

The following table summarizes research findings on fungal resistance to benzoic acid:

| Fungus Species | Resistance Observation | Reference |

| Fusarium moniliforme | Showed the highest resistance among seven Fusarium species tested. | ijans.orgresearchgate.net |

| Rhizoctonia solani | Demonstrated notable resistance to benzoic acid. | ijans.org |

| Saccharomyces cerevisiae | Employs efflux pumps like Pdr12p and Tpo1 to extrude benzoate anions. | nih.govresearchgate.netjournalijar.comnih.gov |

| Candida krusei | Generally less sensitive to natural phenolic compounds. | usda.gov |

| Candida parapsilosis | Generally less sensitive to natural phenolic compounds. | usda.gov |

Theoretical Mechanisms of Resistance Development to Ointment Components

The development of resistance to the components of Whitfield's ointment can be theorized based on established microbial resistance strategies. These mechanisms, while not all directly documented for both acids in all pathogenic fungi, represent plausible pathways for reduced susceptibility.

For Benzoic Acid:

Alteration of Membrane Permeability: Fungi could evolve to alter the lipid composition of their cell membranes, thereby reducing the passive diffusion of undissociated benzoic acid into the cell. journals.co.zaairccse.com This would limit the initial entry of the toxic compound.

Enhanced Efflux Capacity: A primary and well-documented mechanism is the upregulation or mutation of efflux pumps. journals.co.zanih.govresearchgate.net Fungi could increase the number or efficiency of transporters like the ABC transporter Pdr12 or major facilitator superfamily (MFS) transporters (e.g., Tpo1) that expel the benzoate anion from the cytoplasm, preventing its toxic accumulation. journals.co.zaresearchgate.netnih.gov

Cytoplasmic Buffering: Fungi might enhance their ability to maintain intracellular pH homeostasis. This could involve increasing the activity of the plasma membrane H+-ATPase, a proton pump that actively expels excess hydrogen ions that enter the cell or are released from the dissociation of benzoic acid. airccse.comresearchgate.net This counteracts the acidifying effect of the compound.

Metabolic Degradation: Fungi may develop or enhance enzymatic pathways to metabolize benzoic acid into less toxic substances. capes.gov.brtaylorfrancis.com This detoxification process would neutralize the antimicrobial agent.

For Salicylic Acid:

Target Modification (Keratolytic Action): Since a major role of salicylic acid in this formulation is keratolytic, resistance in the traditional sense is less direct. However, if the fungus alters its interaction with keratin (B1170402) or the surrounding skin matrix, the efficacy of the keratolytic action could be diminished.

Upregulation of Efflux Pumps: Similar to benzoic acid, fungi could utilize efflux pumps to remove salicylic acid from the cell. Research in S. cerevisiae has shown that mutations in transcription factors controlling these pumps can lead to salicylic acid resistance. nih.gov

Enzymatic Degradation: Fungi may possess or acquire enzymes, such as salicylate (B1505791) hydroxylases, that can degrade salicylic acid. frontiersin.orgasm.org This has been observed in various fungal species, including Aspergillus niger, which can convert salicylic acid to catechol. frontiersin.org This represents a direct detoxification strategy.

Induction of Stress Response Pathways: Fungi could activate general stress response pathways that help them cope with the cellular stress induced by salicylic acid, potentially involving the production of protective compounds or the repair of cellular damage.

The table below outlines these theoretical resistance mechanisms:

| Mechanism | Description | Applicable Component(s) |

| Reduced Permeability | Modification of the cell membrane to limit the entry of the acid. | Benzoic Acid |

| Active Efflux | Increased expression or efficiency of membrane pumps to expel the acid anion. | Benzoic Acid, Salicylic Acid |

| Intracellular pH Homeostasis | Enhanced capacity to pump out protons to counteract cytoplasmic acidification. | Benzoic Acid |

| Metabolic Degradation | Enzymatic conversion of the acid into a non-toxic compound. | Benzoic Acid, Salicylic Acid |

Cross-Resistance Patterns with Other Antifungal Agents (theoretical considerations)

The development of resistance to benzoic or salicylic acid could theoretically lead to cross-resistance with other antifungal drugs, particularly those that share a common resistance mechanism.

A primary concern is the upregulation of multidrug resistance (MDR) efflux pumps. The efflux pumps responsible for extruding weak organic acids, such as the ABC transporter Pdr12p in Saccharomyces cerevisiae, are part of a larger family of transporters that can expel a wide range of structurally and functionally diverse compounds. journalijar.com The transcription factors that regulate these pumps, such as Pdr1p, Pdr3p, and Yrr1p, are central to the pleiotropic drug resistance (PDR) network. nih.gov

Therefore, a mutation that leads to the constitutive overexpression of one of these transcription factors to confer resistance to benzoic or salicylic acid could simultaneously upregulate the expression of other efflux pumps. nih.gov This could result in decreased susceptibility to other antifungal agents that are substrates of these pumps, such as:

Azoles (e.g., Fluconazole (B54011), Itraconazole): These are common substrates for ABC and MFS transporters in pathogenic yeasts like Candida albicans. Overexpression of these pumps is a well-known mechanism of azole resistance.

Other Weak Acid Preservatives: Resistance to one weak organic acid often correlates with tolerance to others, such as sorbic or propionic acid, as they are often expelled by the same efflux systems. asm.org

Conversely, some interactions may be synergistic. For example, studies have shown that benzoic acid can act synergistically with amphotericin B and itraconazole (B105839) against C. albicans. usda.govfrontiersin.org This suggests that the presence of benzoic acid might enhance the activity of these conventional antifungals, potentially by increasing membrane permeability or inhibiting a pathway that would otherwise contribute to resistance.

It is important to note that since salicylic acid's primary function in this compound is keratolytic rather than directly fungicidal, the selective pressure for resistance is different. ijdvl.com However, should resistance arise via the upregulation of broad-spectrum efflux pumps, the potential for cross-resistance remains a valid theoretical concern. nih.gov

Comparative Pharmaceutical and Mechanistic Analysis

Formulation Differences and Their Impact on Active Ingredient Delivery

The traditional formulation of Whitfield's ointment consists of 6% benzoic acid and 3% salicylic (B10762653) acid in an inert, occlusive base like petrolatum or lanolin. wikipedia.org However, variations in this formulation can significantly influence the delivery and efficacy of the active pharmaceutical ingredients.

The vehicle in which the active components are dispersed plays a critical role in drug release and penetration into the stratum corneum. For instance, the use of an emulsifying ointment base can enhance the fungistatic and keratolytic actions of the ointment. researchgate.net Such modified formulations can improve the solubility and partitioning of the active ingredients, facilitating their journey to the site of infection.

The keratolytic effect of salicylic acid, for example, can be potentiated by the inclusion of other agents like urea (B33335) in the formulation. nih.gov An improved vehicle that enhances the delivery of salicylic acid can lead to a more pronounced therapeutic effect. nih.gov The occlusive nature of traditional ointment bases increases skin hydration, which can also promote the penetration of the active ingredients.

Furthermore, the physical properties of the ointment can be affected by storage conditions. High temperatures can lead to a non-uniform distribution of the active ingredients, necessitating homogenization before use to ensure consistent dosing. msf.org

Interactive Data Table: Impact of Formulation on this compound

| Formulation Aspect | Effect on Delivery |

|---|---|

| Ointment Base | The choice of base (e.g., petrolatum, emulsifying ointment) affects the release and penetration of active ingredients. researchgate.net |

| Occlusivity | Occlusive bases increase skin hydration, which can enhance the penetration of salicylic acid. |

| Additives | The inclusion of agents like urea can enhance the keratolytic effect of salicylic acid. nih.gov |

| Homogeneity | Proper distribution of active ingredients is crucial for consistent efficacy and can be affected by storage temperature. msf.org |

Comparative Pharmacodynamic Profiles of this compound Components Versus Newer Topical Agents (mechanistic focus)

The therapeutic effect of this compound is a result of the synergistic actions of its two active components: benzoic acid and salicylic acid.

Benzoic acid acts as a fungistatic agent, inhibiting the growth of fungi. msf.orgapollopharmacy.in Its mechanism involves disrupting the cellular metabolism of the microorganisms. youtube.com Specifically, benzoic acid penetrates the fungal cell in its undissociated form and then dissociates within the cytoplasm, leading to a drop in intracellular pH that inhibits essential enzymatic activities. patsnap.com

Salicylic acid is a keratolytic agent. apollopharmacy.in It works by softening, separating, and causing the peeling of the cornified epithelium, or the horny layer of the skin. apollopharmacy.in This action breaks down clumps of keratin (B1170402) and removes dead skin cells. apollopharmacy.in By exfoliating the stratum corneum, salicylic acid helps to remove infected tissue and facilitates the penetration of the benzoic acid to the deeper layers of the skin where the fungus resides. patsnap.comijced.org

In comparison, newer topical antifungal agents often have more specific mechanisms of action.

Azoles (e.g., clotrimazole) inhibit the enzyme lanosterol (B1674476) 14-alpha demethylase, which is crucial for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. ebsco.com This disruption of ergosterol synthesis affects cell membrane integrity and function. ebsco.com

Allylamines and Benzylamines (e.g., butenafine) inhibit squalene (B77637) epoxidase, another enzyme involved in ergosterol production. ebsco.com This leads to a decrease in ergosterol and an accumulation of toxic squalene within the fungal cell, resulting in cell death. ebsco.com

Newer keratolytic agents also have distinct mechanisms.

Urea increases the water content of the stratum corneum and is thought to exert its keratolytic effect by altering the structure of proteins. researchgate.net

Ammonium lactate is believed to increase the hydration of the skin. researchgate.net

Interactive Data Table: Mechanistic Comparison of Topical Agents

| Agent/Class | Primary Mechanism of Action |

|---|---|

| Benzoic Acid | Fungistatic; disrupts intracellular pH and metabolic processes in fungi. youtube.compatsnap.com |

| Salicylic Acid | Keratolytic; breaks down keratin and promotes the shedding of the outer layer of skin. apollopharmacy.inijced.org |

| Azoles | Inhibit ergosterol synthesis by targeting lanosterol 14-alpha demethylase. ebsco.com |

| Allylamines | Inhibit ergosterol synthesis by targeting squalene epoxidase. ebsco.com |

| Urea | Keratolytic and hydrating; increases water uptake in the stratum corneum. researchgate.net |

Economic and Accessibility Considerations in Pharmaceutical Product Development and Supply

One of the most significant advantages of this compound is its low cost and high accessibility, particularly in resource-limited settings. nih.gov A comparative study on the treatment of superficial mycoses in the tropics found that while both Whitfield's cream and clotrimazole (B1669251) cream were effective, the lower cost of Whitfield's cream made it the treatment of choice. nih.gov

The cost-effectiveness of this compound, even when combined with an oral antifungal like fluconazole (B54011), has been demonstrated to be superior to newer topical agents like 1% butenafine (B35027) for treating tinea infections. nih.govnih.gov This economic advantage is a crucial factor in its continued use, especially in developing countries.

The development and manufacturing processes for newer pharmaceutical agents are considerably more complex and expensive than for a simple formulation like this compound. The active ingredients in newer drugs are often the result of extensive research and development, and their synthesis can be intricate. In contrast, benzoic acid and salicylic acid are readily available and inexpensive raw materials, and the ointment is straightforward to compound.

While some sources indicate that this compound is not on the World Health Organization's list of essential medicines, its affordability and effectiveness make it a vital therapeutic option in many parts of the world. msf.org Its long history of use and simple composition contribute to a stable and reliable supply chain.

Current Research Gaps and Future Academic Directions

Development of Advanced Drug Delivery Systems for Benzoic and Salicylic (B10762653) Acids

The efficacy of topical therapies is intrinsically linked to the ability of the delivery system to release the active pharmaceutical ingredients (APIs) at the target site. For Whitfield's ointment, research has been exploring novel drug delivery systems to enhance the therapeutic effects of benzoic and salicylic acids.

Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), have emerged as promising vehicles for topical drug delivery. These systems can improve the penetration of salicylic acid into the skin, provide a controlled release, and potentially reduce skin irritation. For instance, stearic acid-oleic acid nanoparticles have been investigated for the controlled release of salicylic acid, demonstrating the potential to prolong its therapeutic action and improve patient compliance.

Microemulsions, which are thermodynamically stable, transparent, and have a low viscosity, are also being explored for the delivery of salicylic acid. These formulations can enhance the solubility and skin permeation of the active ingredients. Studies have focused on developing oil-in-water microemulsions that are physically stable and can be optimized for dermal delivery.

The composition of the ointment base itself plays a crucial role in the delivery of benzoic and salicylic acids. Research comparing different hydrophilic bases has shown that the choice of vehicle significantly impacts the release and antimicrobial activity of the active compounds. Such studies aim to identify optimal bases that can improve the diffusion of the drugs from the formulation to the skin.

Below is a table summarizing some of the advanced drug delivery systems being investigated for benzoic and salicylic acids:

| Delivery System | Key Features | Potential Advantages |

| Lipid Nanoparticles (SLNs, NLCs) | Colloidal carriers with a solid lipid matrix. | Controlled release, enhanced skin penetration, reduced irritation. |

| Microemulsions | Thermodynamically stable, isotropic systems of oil, water, and surfactant. | Improved solubility and permeation of active ingredients. |

| Optimized Ointment Bases | Formulations with varying hydrophilic and lipophilic properties. | Enhanced drug release and antimicrobial efficacy. |

Deeper Elucidation of Molecular Mechanisms of Synergy and Resistance

The synergistic action of benzoic acid and salicylic acid in this compound is a key aspect of its therapeutic efficacy. Benzoic acid is known for its fungistatic properties, meaning it inhibits the growth and reproduction of fungi. Salicylic acid, on the other hand, is a keratolytic agent that helps to soften and shed the outer layer of the skin. scribd.com This keratolytic action is believed to facilitate the penetration of benzoic acid into the deeper layers of the epidermis where the fungal infection resides. nih.gov

While this combined action is well-recognized, a deeper understanding of the molecular mechanisms at play is a subject of ongoing research. It is understood that organic acids like benzoic and salicylic acid can interact with non-specific components of the fungal cell membrane, leading to disruption of its structure and function. researchgate.net However, the precise molecular targets and the cascade of events that lead to the synergistic antifungal effect are yet to be fully elucidated.

Furthermore, the emergence of antifungal resistance is a growing concern in dermatology. While this compound has been effective for many years, the potential for reduced susceptibility or resistance in certain fungal strains cannot be overlooked. Research into the molecular basis of resistance to this combination therapy is crucial. This could involve studying changes in the fungal cell wall composition, alterations in drug efflux pumps, or enzymatic degradation of the active compounds by resistant strains.

Comprehensive Profiling and Toxicological Assessment of Degradation Products

The stability of a pharmaceutical formulation is paramount to its safety and efficacy. Over time and under various environmental conditions such as heat, light, and humidity, the active ingredients in this compound can degrade. A significant research gap exists in the comprehensive profiling and toxicological assessment of the degradation products of benzoic and salicylic acid within the ointment base.

Forced degradation studies on aqueous solutions of benzoic and salicylic acid have shown that under conditions of high temperature and pressure, they can decarboxylate to form benzene (B151609) and phenol (B47542), respectively. researchgate.netwjpsonline.com Both benzene and phenol are known to have significant toxicological profiles. However, it is crucial to investigate whether these or other degradation products form under the normal storage and use conditions of a semi-solid ointment formulation. The excipients in the ointment base could potentially influence the degradation pathways and the nature of the resulting impurities.

Future research should focus on developing and validating stability-indicating analytical methods that can separate and quantify benzoic acid, salicylic acid, and any potential degradation products in the final ointment formulation. biomedres.us Once identified, these degradation products would require a thorough toxicological assessment to determine their potential for skin irritation, sensitization, or systemic toxicity. This data is essential for establishing safe shelf-life and storage conditions for this compound.